REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH3:16][CH2:17]N(C(C)C)C(C)C.C(OS(C(F)(F)F)(=O)=O)C.N1CCOCC1>>[CH2:16]([N:13]1[CH2:12][CH2:11][CH:10]([C:7]2[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)[CH2:15][CH2:14]1)[CH3:17]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C1CCNCC1
|
Name
|
|
Quantity
|
830 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
460 μL
|
Type
|
reactant
|
Smiles
|
C(C)OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at RT for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
It was concentrated in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1CCC(CC1)C1=CC=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |